molecular formula C19H26N2O5 B4014062 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furylmethyl)piperazine oxalate

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furylmethyl)piperazine oxalate

Cat. No. B4014062
M. Wt: 362.4 g/mol
InChI Key: ZPRHCDJSQPBZCD-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furylmethyl)piperazine oxalate is a heterocyclic compound with potential pharmaceutical applications. It belongs to a class of compounds combining piperazine structures with additional functional groups, which often exhibit biological activities.

Synthesis Analysis

The synthesis of related heterocyclic piperazine derivatives typically involves multi-step reactions, starting from simple precursors and proceeding through various intermediate stages. These processes often include reactions like nucleophilic substitution, cycloadditions, and functional group transformations (Watanabe et al., 1992), (Smid et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a bicyclic system linked to a piperazine ring. This structural framework can accommodate various functional groups, influencing the compound's biological activity and physicochemical properties (Lv et al., 2019).

Chemical Reactions and Properties

Compounds in this category typically participate in chemical reactions characteristic of both the piperazine ring and the bicyclic system. These reactions include ring-opening, nucleophilic substitution, and electrophilic addition. The functional groups present in the molecule largely dictate its chemical reactivity (Palchikov et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, like melting point, solubility, and crystalline structure, are influenced by the specific arrangement of atoms and the nature of functional groups. These properties are essential for understanding the compound's behavior in different environments and can be studied using techniques like X-ray crystallography and spectroscopy (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups in the molecule. For instance, the piperazine ring imparts basicity, which can be modified by substituents on the bicyclic system. These properties are crucial for understanding the compound's interactions with biological targets (Rajkumar et al., 2014).

properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(furan-2-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O.C2H2O4/c1-2-17(20-9-1)13-19-7-5-18(6-8-19)12-16-11-14-3-4-15(16)10-14;3-1(4)2(5)6/h1-4,9,14-16H,5-8,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRHCDJSQPBZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furylmethyl)piperazine oxalate
Reactant of Route 2
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furylmethyl)piperazine oxalate
Reactant of Route 3
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furylmethyl)piperazine oxalate
Reactant of Route 4
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furylmethyl)piperazine oxalate
Reactant of Route 5
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furylmethyl)piperazine oxalate
Reactant of Route 6
Reactant of Route 6
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furylmethyl)piperazine oxalate

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